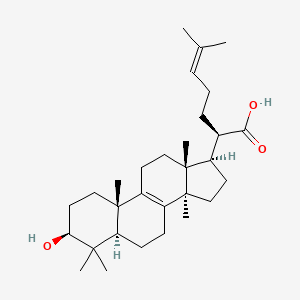

トラメテノール酸

概要

科学的研究の応用

Trametenolic acid has a wide range of scientific research applications:

作用機序

トラメテノール酸は、様々な分子標的および経路を通じてその効果を発揮します:

抗炎症: NF-κB経路を阻害し、炎症性サイトカインの産生を抑制します.

抗糖尿病: この化合物は、Nrf2/HO-1経路を活性化し、酸化ストレスを軽減し、糖尿病性腎症から保護するのに役立ちます.

抗癌: トラメテノール酸は、β-カテニンシグナル伝達をダウンレギュレートすることにより、癌細胞のアポトーシスを誘導します.

類似の化合物との比較

トラメテノール酸は、イノトジオールやベチュリン酸などの他のラノスタン型トリテルペノイドと類似しています . しかし、生物活性の特定の組み合わせと分子標的に関してユニークです .

類似の化合物

イノトジオール: 抗癌および抗糖尿病作用を持つ、別のラノスタン型トリテルペノイド.

ベチュリン酸: 抗癌および抗炎症効果が知られているトリテルペノイド.

生化学分析

Biochemical Properties

Trametenolic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to activate the ERK1/2 signaling pathway, leading to the upregulation of autophagy-related proteins such as Beclin-1, Atg12, and LC3 in B16-F1 cells . Additionally, trametenolic acid has dual synergic mechanisms to exert an anti-melanogenetic effect by increasing melanin synthesis in cells transfected with siRNAs against mTOR and Atg5 . These interactions highlight the compound’s potential in modulating key biochemical pathways.

Cellular Effects

Trametenolic acid influences various cellular processes and functions. In B16-F1 cells, it induces the upregulation of autophagy-related proteins and activates the ERK1/2 signaling pathway . This activation leads to increased expression levels of phospho-p38, phospho-ERK1/2, Beclin-1, Atg12, and LC3, which are crucial for autophagy and cell survival . Furthermore, trametenolic acid has been shown to exert protective effects against sevoflurane-induced cognitive impairments by alleviating neurotoxicity and neuroinflammation through differentially regulating miR-329-3p in neurons and microglia .

Molecular Mechanism

The molecular mechanism of trametenolic acid involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, trametenolic acid B has been found to inhibit α-glucosidase, a key enzyme in carbohydrate metabolism, by forming hydrogen bonds with the enzyme’s active site . Additionally, trametenolic acid activates the PI3K/Akt/mTOR signaling pathway, reducing mitochondrial-mediated apoptosis and providing neuroprotective effects . These molecular interactions underline the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trametenolic acid can change over time. Studies have shown that trametenolic acid B can protect against cerebral ischemia and reperfusion injury by modulating microRNA-10a and the PI3K/Akt/mTOR signaling pathways . The compound’s stability and long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic benefits .

Dosage Effects in Animal Models

The effects of trametenolic acid vary with different dosages in animal models. For example, trametenolic acid B has been shown to alleviate sevoflurane-induced cognitive impairments in rats at concentrations of 20, 40, and 80 µg/mL . Higher doses of the compound have been associated with improved cognitive function, reduced neuroinflammation, and enhanced cell viability . It is essential to consider potential toxic or adverse effects at high doses, as these may limit the compound’s therapeutic applications.

Metabolic Pathways

Trametenolic acid is involved in various metabolic pathways, including the PI3K/Akt/mTOR signaling pathway. This pathway plays a crucial role in cell growth, proliferation, and survival . By modulating this pathway, trametenolic acid can influence metabolic flux and metabolite levels, leading to potential therapeutic effects in conditions such as cancer and neurodegenerative diseases .

Transport and Distribution

The transport and distribution of trametenolic acid within cells and tissues involve interactions with specific transporters and binding proteins. For instance, the compound’s ability to activate the ERK1/2 signaling pathway suggests its involvement in intracellular transport mechanisms . Additionally, trametenolic acid’s distribution within tissues may be influenced by its interactions with various biomolecules, affecting its localization and accumulation .

Subcellular Localization

Trametenolic acid’s subcellular localization is crucial for its activity and function. The compound has been shown to localize in specific cellular compartments, where it interacts with target proteins and enzymes . For example, trametenolic acid’s activation of the ERK1/2 signaling pathway and upregulation of autophagy-related proteins suggest its localization in autophagosomes and other related organelles . These interactions are essential for the compound’s therapeutic effects and highlight its potential in modulating cellular processes.

準備方法

合成経路と反応条件

トラメテノール酸は、高速向流クロマトグラフィーと蒸発光散乱検出を組み合わせた手法を用いて、チャガ菌のクロロホルム抽出物から単離することができます . 分離および精製プロセスで使用される溶媒系は、ヘキサン、酢酸エチル、メタノール、および水が1:0.4:1:0.4(v / v / v / v)の比率です . 全体のプロセスは5時間未満で完了し、得られたトラメテノール酸の純度は約94.04%です .

工業的生産方法

現在、トラメテノール酸に特化した大規模な工業的生産方法は存在していません。この化合物は、主に菌類などの天然資源からの抽出と精製によって得られます。

化学反応の分析

反応の種類

トラメテノール酸は、酸化、還元、および置換反応などの様々な化学反応を起こします .

一般的な試薬と条件

酸化: トラメテノール酸は、過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を用いて酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。

置換: 置換反応には、ハロゲンまたはアルキル化剤などの試薬が関与する可能性があります。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、トラメテノール酸の酸化は、様々な酸化誘導体の生成につながる可能性がありますが、還元は、化合物の還元形を生成する可能性があります。

科学研究への応用

トラメテノール酸は、幅広い科学研究分野で応用されています:

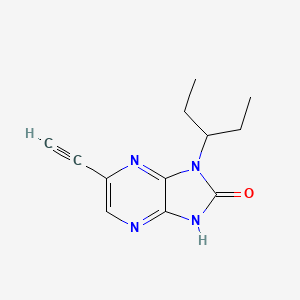

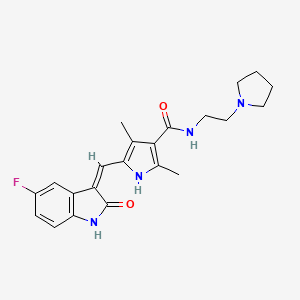

類似化合物との比較

Trametenolic acid is similar to other lanostane-type triterpenoids such as inotodiol and betulinic acid . it is unique in its specific combination of biological activities and molecular targets .

Similar Compounds

Inotodiol: Another lanostane-type triterpenoid with anticancer and antidiabetic properties.

Betulinic acid: A triterpenoid known for its anticancer and anti-inflammatory effects.

Trametenolic acid stands out due to its potent antileishmanial activity and protective effects against cognitive impairments induced by anesthetics .

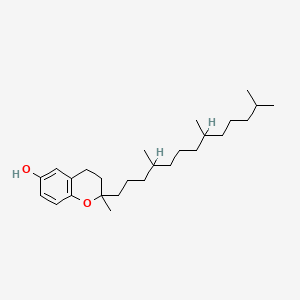

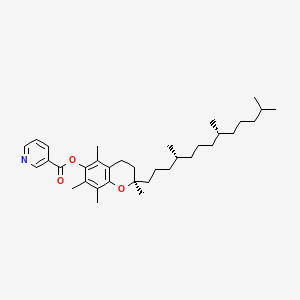

特性

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24-25,31H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSBUIQBEPROBM-GIICLEHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946989 | |

| Record name | Trametenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trametenolic acid B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24160-36-9 | |

| Record name | Trametenolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24160-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trametenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRAMETENOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PF73ZP92L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trametenolic acid B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

258 - 261 °C | |

| Record name | Trametenolic acid B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

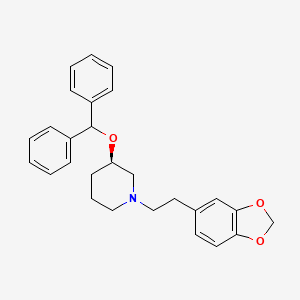

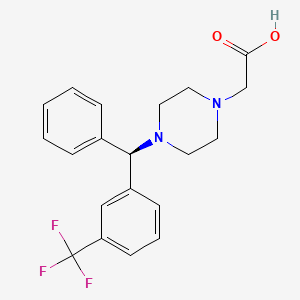

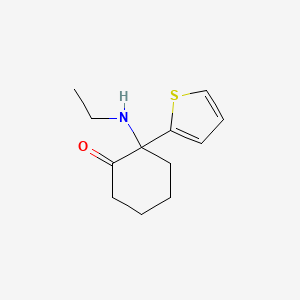

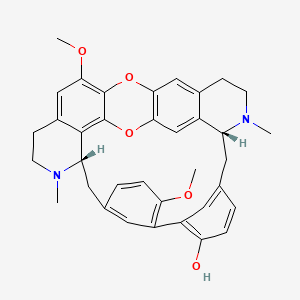

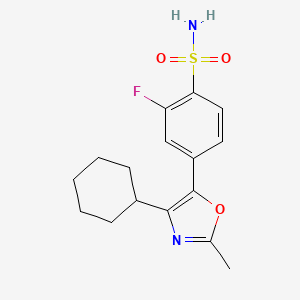

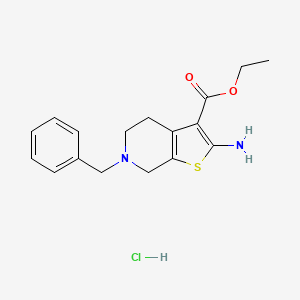

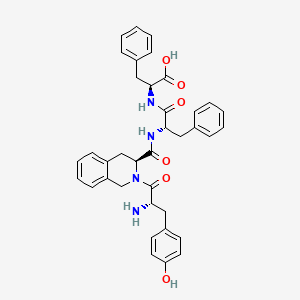

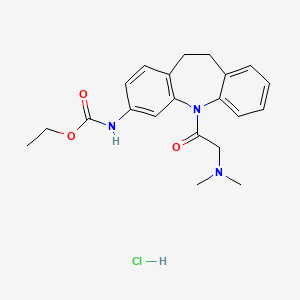

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。